Cas no 942-70-1 (5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine)

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine is a fluorinated heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an amino group and a 4-fluorophenyl moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of the fluorine atom enhances metabolic stability and bioavailability, while the thiadiazole ring contributes to its potential as a bioactive scaffold. Its well-defined synthetic pathway ensures high purity and consistency, making it suitable for applications in drug discovery, particularly in the development of antimicrobial, anticancer, and CNS-targeting agents. The compound’s stability under standard conditions further facilitates handling and storage.
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine structure
942-70-1 structure
Product name:5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine
CAS No:942-70-1
MF:C8H6FN3S
MW:195.216742992401
MDL:MFCD00981219
CID:803200
PubChem ID:24884642

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine
    • 1,3,4-Thiadiazol-2-amine,5-(4-fluorophenyl)-
    • 2-Amino-5-(4-Fluorophenyl)-1,3,4-Thiadiazole
    • 5-(4-Fluoro-phenyl)-[1,3,4]thiadiazol-2-ylamine
    • 2-Amino-5-(4-fluor-phenyl)-<1.3.4>thiadiazol
    • 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine(SALTDATA: FREE)
    • 5-(4-fluorophenyl)-1,3,4-thiadiazole-2-ylamine
    • 1,3,4-Thiadiazole, 2-amino-5-(p-fluorophenyl)- (7CI, 8CI)
    • 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine (ACI)
    • 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-ylamine
    • MLS000106676
    • CCG-200216
    • SR-01000402366
    • 1,3,4-Thiadiazol-2-amine, 5-(4-fluorophenyl)-
    • CHEMBL1711247
    • MFCD00981219
    • 942-70-1
    • F0345-3713
    • Cambridge id 5554904
    • STK346807
    • AKOS000225522
    • Oprea1_492697
    • 2-Amino-5-(4-fluorophenyl)-1,3,4-thiadiazole, 97%
    • HMS2461A20
    • SMR000111053
    • SR-01000402366-1
    • SCHEMBL1143313
    • 2-AMINO-5-(4-FLUOROPHENYL)-1 3 4-THIADI&
    • AB07890
    • DB-005944
    • DTXSID10339176
    • Oprea1_665684
    • 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine #
    • NS-01913
    • MDL: MFCD00981219
    • Inchi: 1S/C8H6FN3S/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12)
    • InChI Key: WRSVCKNLHZWSNJ-UHFFFAOYSA-N
    • SMILES: FC1C=CC(C2SC(N)=NN=2)=CC=1

Computed Properties

  • Exact Mass: 195.02700
  • Monoisotopic Mass: 195.027
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 173
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 80A^2
  • XLogP3: 1.8

Experimental Properties

  • Density: 1.423g/cm3
  • Melting Point: 238-243 °C
  • Boiling Point: 351.9ºC at 760mmHg
  • Flash Point: 166.6ºC
  • Refractive Index: 1.643
  • PSA: 80.04000
  • LogP: 2.50760

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302-H319
  • Warning Statement: P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22-36
  • Safety Instruction: S26
  • Hazardous Material Identification: Xn
  • Risk Phrases:R22

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM305164-25g
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine
942-70-1 95%
25g
$646 2024-07-19
Life Chemicals
F0345-3713-2.5g
5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine
942-70-1 95%+
2.5g
$72.0 2023-09-07
abcr
AB219777-25g
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine, 95%; .
942-70-1 95%
25g
€695.00 2025-02-15
Life Chemicals
F0345-3713-10g
5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine
942-70-1 95%+
10g
$199.0 2023-09-07
TRC
F594485-500mg
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine
942-70-1
500mg
$ 98.00 2023-04-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
663557-5G
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine
942-70-1 97%
5G
¥3807.03 2022-02-24
abcr
AB219777-25 g
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine, 95%; .
942-70-1 95%
25 g
€745.50 2023-07-20
abcr
AB219777-1g
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine, 95%; .
942-70-1 95%
1g
€99.80 2025-02-15
Ambeed
A573825-1g
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine
942-70-1 95%
1g
$40.0 2025-03-18
Chemenu
CM305164-1g
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine
942-70-1 95%
1g
$53 2024-07-19

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Iron chloride (FeCl3) Solvents: Ethanol ;  12 h, reflux
1.2 Reagents: Sodium thiosulfate Solvents: Water
Reference
Cyclization-oxidation of Benzylidenehydrazinecarbothioamides by FeCl3·6H2O or ZnCl2·6H2O Catalysts and Synthesis of New 1,3,4-Thiadiazolo-[3,2- α]Pyrimidines
Darehkordi, Ali; Zarezadeh Abarqouei, Behnam; Rahmani, Fariba, Journal of Heterocyclic Chemistry, 2017, 54(3), 1872-1879

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium acetate Solvents: Ethanol ,  Water ;  15 min, rt
1.2 Reagents: Acetic acid ,  Hydrogen peroxide Catalysts: Iodobenzene Solvents: Dimethyl sulfoxide ;  4 h, 60 °C; 60 °C → rt
1.3 Reagents: Sodium thiosulfate pentahydrate Solvents: Water
Reference
PhI-Catalyzed Intramolecular Oxidative Coupling Toward Synthesis of 2-Amino-1,3,4-Thiadizoles
Han, Yingzhi; Sun, Yadong; Abdukader, Ablimit; Liu, Bifu; Wang, Duozhi, Catalysis Letters, 2018, 148(11), 3486-3491

Production Method 3

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ;  1 h, 75 °C
1.2 Reagents: Water ;  4 h, reflux; cooled
1.3 Reagents: Potassium hydroxide Solvents: Water ;  basified, cooled
Reference
New thiazolidinedione-5-acetic acid amide derivatives. Synthesis, characterization and investigation of antimicrobial and cytotoxic properties
Alegaon, Shankar G.; Alagawadi, Kallanagouda R., Medicinal Chemistry Research, 2012, 21(6), 816-824

Production Method 4

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ;  2 h, 80 °C; 80 °C → rt
1.2 Solvents: Water ;  rt; 3 h, 120 °C; 120 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8
Reference
Mandeloylamino acid aminopeptidase N inhibitor for treating tumor and its synthesis method
, China, , ,

Production Method 5

Reaction Conditions
1.1 Catalysts: Phosphorus oxychloride ;  15 min, 120 °C
1.2 Reagents: Water ;  cooled
1.3 Reagents: Potassium hydroxide Solvents: Water ;  neutralized
Reference
An efficient and one pot synthesis of silica supported synthesis of fluorinated 1,3,4-Thiadiazole derivative under microwave irradiation
Dhotre, Bharat; Dobhal, Bhagwan singh; Raut, Santosh; Kale, Amol; Arif, Pathan Mohd, To Chemistry Journal, 2020, 6, 61-65

Production Method 6

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ;  120 min, 80 °C; 80 °C → rt
1.2 Reagents: Water ;  30 min, cooled; 5 h, 110 °C; cooled
1.3 Reagents: Water ;  cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 8
Reference
Synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles
Liu, Yuting; Zhou, Ying; Yin, Dawei, Jingxi Shiyou Huagong, 2011, 28(1), 61-63

Production Method 7

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ;  rt; 1 h, 75 °C; 75 °C → rt
1.2 Reagents: Water ;  rt; 4 h, 100 °C
1.3 Reagents: Sodium hydroxide ;  pH 8, cooled
Reference
Synthesis of glycine derivatives as aminopeptidase inhibitors
Huang, Hui-Ming; Liang, Hui; Li, Min; Chen, Gen-Lin; Liu, Cheng-Mei, Nanchang Daxue Xuebao, 2011, 51(3), 8-12

Production Method 8

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ;  0.5 - 2 h, 75 °C
1.2 Solvents: Water ;  75 °C → rt; 4 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8
Reference
Synthesis of 1,2,3-triazole-1,3,4-thiadiazole hybrids as novel α-glucosidase inhibitors by in situ azidation/click assembly
Kumar, Hariom ; Dhameja, Manoj ; Kurella, Sirisha; Uma, Adepally; Gupta, Preeti, Archiv der Pharmazie (Weinheim, 2023, 356(8),

Production Method 9

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ;  0.5 h, 75 °C; 75 °C → rt
1.2 Solvents: Water ;  4 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ;  basified
Reference
Novel aminopeptidase N inhibitors derived from 1,3,4-thiadiazole scaffold
Tu, Guo-Gang; Li, Shao-Hua; Huang, Hui-Ming; Li, Gang; Xiong, Fang; et al, Bioorganic & Medicinal Chemistry, 2008, 16(14), 6663-6668

Production Method 10

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ;  1 h, 75 °C
1.2 Reagents: Water ;  4 h, 115 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8, rt
Reference
The synthesis and preliminary activity assay in vitro of peptide-like derivatives as APN inhibitors
Li, Shao-hua; Li, Gang; Huang, Hui-ming; Xiong, Fang; Liu, Cheng-mei; et al, Archives of Pharmacal Research, 2008, 31(10), 1231-1239

Production Method 11

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ;  2.5 h, 80 °C; 80 °C → rt
1.2 Solvents: Water ;  4 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8, cooled
Reference
Design and synthesis of new benzo[d]oxazole-based derivatives and their neuroprotective effects on β-amyloid-induced PC12 cells
Liu, Zheng; Bian, Ming; Ma, Qian-Qian; Zhang, Zhuo; Du, Huan-Huan; et al, Molecules, 2020, 25(22),

Production Method 12

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ;  3 h, 80 °C; 80 °C → rt
1.2 Solvents: Water ;  4 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8, cooled
Reference
Discovery of novel carbazole derivatives containing a 1,3,4-thiadiazole moiety as antifungal candidates
Tang, Chenghao; Chen, Xingju; Yang, Shengzhou; Guo, Wenbo; Yang, Xiumei; et al, Phosphorus, 2023, 198(8), 627-631

Production Method 13

Reaction Conditions
1.1 Reagents: Iron chloride (FeCl3) Solvents: Water ;  3 min, reflux
Reference
FeCl3-promoted synthesis of 1,3,4-thiadiazoles under combined microwave and ultrasound irradiation in water
Feng, Huangdi; Ying, Xili; Peng, Yanqing; Eycken, Erik V.; Liu, Chuanduo; et al, Monatshefte fuer Chemie, 2013, 144(5), 681-686

Production Method 14

Reaction Conditions
1.1 Solvents: Polyethylene glycol ;  10 min, 25 - 30 °C
1.2 20 min, 25 - 30 °C
Reference
Lemon Juice as a Biocatalyst Under Ultrasound Irradiation: Synthesis and Pharmacological Evaluation of 2-amino-1,3,4-thiadiazoles
Prasad, Malavattu G.; Lakshmi, Chapala V.; Katari, Naresh K.; Pal, Manojit, Anti-Cancer Agents in Medicinal Chemistry, 2020, 20(11), 1379-1386

Production Method 15

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ;  0.5 h, 75 °C
1.2 Solvents: Water ;  4 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8
Reference
Improved antiproliferative activity of 1,3,4-thiadiazole-containing histone deacetylase (HDAC) inhibitors by introduction of the heteroaromatic surface recognition motif
Guan, Peng; Wang, Lei; Hou, Xuben; Wan, Yichao; Xu, Wenfang; et al, Bioorganic & Medicinal Chemistry, 2014, 22(21), 5766-5775

Production Method 16

Reaction Conditions
1.1 Reagents: Tosylhydrazine ,  Iodine Solvents: Dimethyl sulfoxide ;  12 h, 100 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
Reference
I2 Promoted Synthesis of 2-Aminothiadiazoles Employing KSCN as a Sulfur Source Under Metal-Free Conditions
Zhu, Fuyuan; Yan, Zhaohua ; Ai, Chengmei; Wang, Yanmei; Lin, Sen, European Journal of Organic Chemistry, 2019, 2019(38), 6561-6565

Production Method 17

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ;  rt → 75 °C; 30 min, 75 °C; 75 °C → rt
1.2 Reagents: Water ;  4 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8
Reference
Design of new phenothiazine-thiadiazole hybrids via molecular hybridization approach for the development of potent antitubercular agents
Ramprasad, Jurupula; Nayak, Nagabhushana; Dalimba, Udayakumar, European Journal of Medicinal Chemistry, 2015, 106, 75-84

Production Method 18

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ;  30 min, 75 °C; 75 °C → rt
1.2 Reagents: Water ;  4 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8
Reference
Synthesis and biological evaluation of new imidazo[2,1-b][1,3,4]thiadiazole-benzimidazole derivatives
Ramprasad, Jurupula; Nayak, Nagabhushana; Dalimba, Udayakumar; Yogeeswari, Perumal; Sriram, Dharmarajan; et al, European Journal of Medicinal Chemistry, 2015, 95, 49-63

Production Method 19

Reaction Conditions
1.1 Reagents: (Chloromethylene)dimethylammonium chloride Solvents: Dimethylformamide ;  1 min, rt; 5 min, rt → 60 °C
Reference
Microwave-Assisted OPC-VH Mediated Synthesis of 2-Amino-1,3,4-thiadiazoles
Kumar, Parmod; Phougat, Harshita; Kumar, Anil; Verma, Anurakshee; Singh, Karan, Organic Preparations and Procedures International, 2023, 55(1), 91-98

Production Method 20

Reaction Conditions
1.1 Reagents: Sodium acetate ,  Iron chloride (FeCl3) ,  Bromine Solvents: Acetic acid ;  30 min, rt
Reference
2,5-Disubstituted-1,3,4-oxadiazoles/thiadiazole as surface recognition moiety: Design and synthesis of novel hydroxamic acid based histone deacetylase inhibitors
Rajak, Harish; Agarawal, Avantika; Parmar, Poonam; Thakur, Bhupendra Singh; Veerasamy, Ravichandran; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(19), 5735-5738

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Raw materials

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Preparation Products

Additional information on 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine (CAS No. 942-70-1): A Versatile Heterocyclic Compound with Promising Applications

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine (CAS No. 942-70-1) is a fluorinated heterocyclic compound that has garnered significant attention in pharmaceutical and materials science research. This thiadiazole derivative features a unique molecular structure combining a fluorophenyl group with a 1,3,4-thiadiazole-2-amine core, making it an important building block for various applications.

The compound's molecular formula is C8H6FN3S, with a molecular weight of 195.22 g/mol. Its structural features include a fluorine-substituted aromatic ring connected to a five-membered thiadiazole ring containing an amine group at position 2. This combination of structural elements contributes to its interesting physicochemical properties and biological activities.

Recent studies have highlighted the potential of 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine in medicinal chemistry, particularly as a scaffold for developing novel therapeutic agents. Researchers are investigating its potential as a kinase inhibitor, with preliminary studies suggesting activity against certain cancer-related protein targets. The compound's fluorine atom enhances its metabolic stability and membrane permeability, important factors in drug development.

In materials science, this thiadiazole derivative has shown promise in the development of organic electronic materials. Its conjugated system and electron-withdrawing characteristics make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics. The compound's ability to form stable thin films and its favorable charge transport properties are particularly noteworthy.

The synthesis of 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. Modern synthetic approaches focus on developing more efficient and environmentally friendly routes, reflecting the growing demand for green chemistry in heterocyclic compound production.

Analytical characterization of this compound typically employs techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC). The fluorine atom in its structure provides a distinct 19F NMR signal, which serves as a valuable diagnostic tool for purity assessment and structural confirmation.

From a commercial perspective, CAS 942-70-1 has seen growing demand from pharmaceutical and materials science research laboratories. Suppliers typically offer this compound with purity levels ranging from 95% to 99%, with prices varying based on quantity and purity specifications. The market for such fluorinated heterocycles is expected to grow steadily, driven by increasing research into novel therapeutic agents and advanced materials.

Recent patent literature reveals several applications of 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine derivatives in drug discovery programs. These include potential treatments for inflammatory conditions, metabolic disorders, and certain types of cancer. The compound's versatility as a pharmacophore continues to attract attention from medicinal chemists worldwide.

In the context of current research trends, this compound aligns well with the growing interest in fluorine-containing pharmaceuticals and functional materials. Approximately 20-25% of currently marketed drugs contain fluorine atoms, highlighting the importance of compounds like 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine in modern drug discovery.

Safety data for 942-70-1 indicates that standard laboratory precautions should be followed when handling this compound. While not classified as highly hazardous, proper personal protective equipment including gloves and safety glasses is recommended. Material safety data sheets (MSDS) provide detailed handling and storage information for this chemical.

The future research directions for 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine include exploring its potential in combination therapies, developing more efficient synthetic routes, and investigating its applications in emerging technologies such as molecular electronics and bioimaging probes. The compound's unique structural features continue to inspire innovative applications across multiple scientific disciplines.

For researchers interested in this compound, several key questions are frequently explored: "What are the biological activities of 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine derivatives?" "How does the fluorine substitution affect the compound's properties?" and "What are the latest synthetic methods for this thiadiazole scaffold?" These questions reflect the ongoing scientific interest in this versatile heterocyclic system.

In conclusion, 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine (CAS No. 942-70-1) represents an important fluorinated heterocycle with diverse potential applications. Its unique combination of structural features, biological activity, and materials properties ensures its continued relevance in chemical research and development. As scientific understanding of this compound grows, so too will its applications in addressing current challenges in healthcare and technology.

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(CAS:942-70-1)5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine
A844896
Purity:99%
Quantity:25g
Price ($):378.0